molecular formula C21H19N5O2 B2839208 2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415511-72-5

2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2839208
CAS No.: 2415511-72-5
M. Wt: 373.416
InChI Key: CTPAILFLJKBWQI-UHFFFAOYSA-N
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Description

2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common method involves the condensation of a pyrimidine derivative with a benzyl-substituted pyrrole under specific reaction conditions, such as the use of a strong acid catalyst and elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Benzyl-5-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its specific substitution pattern and the resulting biological activity. Its benzyl and pyrrole substituents contribute to its distinct properties and potential therapeutic applications .

Properties

IUPAC Name

5-benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-23-18-9-22-8-7-15(18)19(24-13)25-11-16-17(12-25)21(28)26(20(16)27)10-14-5-3-2-4-6-14/h2-9,16-17H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPAILFLJKBWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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